3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide -

3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Catalog Number: EVT-4397037
CAS Number:
Molecular Formula: C20H20ClN3O2
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a–i)

  • Compound Description: This series of compounds were synthesized and evaluated as alkaline phosphatase inhibitors. The study highlighted compound 6i as the most potent inhibitor with an IC50 value of 0.420 μM. [] Molecular docking studies revealed that compounds 6c, 6e, and 6i displayed strong binding affinities to the alkaline phosphatase enzyme. []
  • Relevance: The core structure of these compounds, specifically the presence of a 1,3,4-oxadiazole ring linked to a benzamide moiety, shares structural similarities with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide. The variations within the series (6a-i) primarily involve modifications to the alkylthio substituent at the 5-position of the oxadiazole ring. []

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5(a-h))

  • Compound Description: These derivatives were synthesized and investigated for their in vitro anticancer activity. []
  • Relevance: These compounds, like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, feature a 1,3,4-oxadiazole ring. The structural variations lie in the substitution pattern on the phenyl ring attached to the oxadiazole and the nature of the amine substituent on the methylene linker. []
  • Compound Description: This compound is a key component in the development of a new crystalline modification for enhanced thermodynamic stability in suspension formulations. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole ring and benzamide structure with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide. The key differences are the presence of methylsulfonyl and trifluoromethyl substituents on the benzene ring and the lack of a 3-chlorophenyl propanamide moiety. []
  • Relevance: While this class of compounds also incorporates a 1,3,4-oxadiazole ring, their structural complexity significantly differs from 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide due to the presence of fused thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. [] The study identified compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) as a promising candidate. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: The crystal structure of this compound was analyzed and reported. [] The structure revealed interesting features such as the dihedral angles between the oxadiazole ring and the phenyl and chlorobenzene rings, as well as the presence of intra- and intermolecular interactions. []

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl] phenyl)pyridine-3-sulfonamide

  • Relevance: Like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, this compound incorporates a 1,3,4-oxadiazole ring. The structural distinctions are the presence of a pyridine-sulfonamide moiety and a methoxy substituent on the benzene ring. []
  • Compound Description: This compound's crystal structure analysis revealed details about its conformation and intermolecular interactions, including N—H⋯O and N—H⋯S hydrogen bonds. []
  • Relevance: Both this compound and 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide share a 1,3,4-oxadiazole ring and a benzamide group. The structural difference lies in the presence of a thioxo group and a substituted butyl chain on the oxadiazole ring in this compound. []

3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones

  • Compound Description: This group of compounds was synthesized using an efficient Ugi four-component domino dicyclization strategy, achieving good yields. [] Compound 5i from this series displayed notable antibacterial activity against certain fungi. []

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l)

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. [] Compound 6e (2-(5-((3-chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol) exhibited significant antiproliferative activity against multiple cancer cell lines. [] Compounds 6e and 6c showed promising antioxidant activity in DPPH free radical scavenging assays. []
  • Relevance: These compounds share a close structural similarity with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, with the main difference being the presence of a substituted phenol ring in some derivatives. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound's crystal structure was determined to be monoclinic space group P21, and its crystal packing interactions were analyzed. []
  • Compound Description: This compound was designed using computational studies, synthesized, and evaluated for its anticonvulsant activity. [] QS11 showed promising anticonvulsant effects in various seizure models with a favorable safety profile. [] Preclinical studies revealed good pharmacokinetic properties for QS11. []
  • Relevance: While this compound does not possess a 1,3,4-oxadiazole ring like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, its development highlights the exploration of various heterocyclic systems, like quinazoline, for potential therapeutic applications, particularly in the realm of neurological disorders. []
  • Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized and found to exhibit antimicrobial activity against Listeria monocytogenes and Escherichia coli. []
  • Relevance: While this compound does not share the 1,3,4-oxadiazole ring with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, its discovery underscores the potential of exploring alternative heterocyclic systems, such as 1,3,4-thiadiazole and 1,2,3-triazole, for antimicrobial drug development. []
  • Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole moieties, was synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide but differ significantly in their overall structure due to the presence of the 1,3-thiazole ring, a sulfanyl linker, and an acetamide group. []

16-Cyano-13α-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-4-en-3-one

  • Compound Description: This seco steroid derivative's crystal structure was analyzed, revealing conformational details and intermolecular interactions. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure and molecular conformation of this compound were studied. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: This compound's crystal structure and key structural parameters were analyzed. []
  • Relevance: While both this compound and 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide feature a 1,3,4-oxadiazole ring, they differ in their substitution patterns and the presence of a dihydrooxadiazole ring in this compound. []
  • Compound Description: This hybrid heterocyclic ring system was synthesized and evaluated for its antibacterial potential. []
  • Relevance: This compound and 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide both contain a 1,3,4-oxadiazole ring. The structural distinction lies in the presence of a thiazole ring and a benzamide group directly attached to the oxadiazole ring in this compound. []

2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)benzo[d]isothiazol-3(2H)-one

  • Compound Description: This compound was synthesized and demonstrated good antimicrobial activity against various bacterial strains. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

  • Compound Description: The crystal structure of this compound was determined, and its conformational features were described. []
  • Relevance: This compound and 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide both contain a 1,3,4-oxadiazole ring and a benzamide moiety. The key structural differences include the presence of a thioxo group and a substituted propyl chain on the oxadiazole ring in this compound. []
  • Compound Description: This group of compounds was synthesized and evaluated for their potential as pesticides, exhibiting notable antibacterial and antifungal activities. []
  • Compound Description: This class of compounds was synthesized and investigated for their antioxidant and anti-inflammatory activities. []
  • Compound Description: This compound was synthesized and characterized, but its biological activity is not discussed. []
  • Compound Description: The crystal structure of this compound was determined, and its intermolecular interactions were analyzed. []
  • Relevance: While this compound does not share the 1,3,4-oxadiazole ring with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, its structure highlights the use of another five-membered heterocycle, 1,3,4-thiadiazole, fused with other ring systems. []
  • Compound Description: This series of compounds was designed, synthesized, and evaluated for their nematocidal activity. []
  • Relevance: While these compounds do not contain a 1,3,4-oxadiazole ring like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, they showcase the exploration of a structurally-related heterocycle, 1,2,4-oxadiazole, for developing new pesticides. []
  • Compound Description: This compound's molecular structure, NMR parameters, and IR spectra were studied using computational methods. []
  • Relevance: This compound, while not containing a 1,3,4-oxadiazole ring like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, exemplifies the investigation of other five-membered heterocycles, like 1,3,4-thiadiazole and 1,2,3-triazole, for their potential biological properties. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This polyheterocyclic compound was synthesized using a multi-step reaction sequence under microwave irradiation. []

3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones

  • Compound Description: This group of compounds was synthesized using a novel one-pot, four-component dicyclization reaction, and their potential antibacterial activity was investigated. []
  • Compound Description: This class of phosphorus-containing oxadiazole derivatives was synthesized and evaluated for their insecticidal activity and anti-acetylcholinesterase activity. []
  • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: This class of compounds shares the core 1,3,4-oxadiazole ring with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide. The key structural differences include the presence of a pyrazole ring, an ethanone substituent on the oxadiazole ring, and variations in the aryl substituent. []
  • Compound Description: These multi-functional group-containing molecules were synthesized and studied for their antibiotic effects against bacteria and their lipoxygenase inhibitory activity. []
  • Relevance: These compounds share a structural similarity with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, as both contain a 1,3,4-oxadiazole ring. They differ in the presence of a (2,4-dimethylphenoxy)methylthio group, an acetohydrazide moiety, and various substituents on the nitrogen atom. []

2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile

  • Compound Description: The crystal structure of this compound, featuring two independent molecules in the asymmetric unit, was analyzed. []

N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivatives (3a-3i)

  • Compound Description: This series of compounds was synthesized and investigated for their potential as apoptosis inducers in the A549 lung cancer cell line. []
  • Relevance: Although these compounds feature a 1,3,4-thiadiazole ring instead of a 1,3,4-oxadiazole ring like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, their development highlights the exploration of bioisosteric replacements in drug design. []

3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate (benzydaminium cephazolinate)

  • Compound Description: This compound represents a molecular salt formed between cephazolin and benzydamine. Its crystal structure was studied, revealing intermolecular interactions between the cation and anion. []
  • Relevance: This compound, while not containing a 1,3,4-oxadiazole ring like 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, incorporates another five-membered heterocycle, 1,3,4-thiadiazole, highlighting the diverse applications of these heterocyclic systems. []
  • Compound Description: These compounds were synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. []
  • Relevance: While these compounds do not share the 1,3,4-oxadiazole ring with 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide, their development emphasizes the importance of exploring diverse heterocyclic scaffolds, such as benzopyrimidine, for various therapeutic targets, including infectious diseases. []
  • Compound Description: This class of compounds was synthesized through a PPA-catalyzed cyclization reaction. []
  • Relevance: The presence of a 1,3,4-oxadiazole ring in these compounds links them structurally to 3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide. The key structural difference is the presence of a quinazolinone ring system fused to the oxadiazole ring. []
  • Compound Description: This class of compounds is patented for their potential therapeutic applications, although specific details about their biological activities are not provided. []
  • Compound Description: This compound's crystal structure was analyzed, revealing its conformation and intermolecular interactions. []
  • Compound Description: This 1,3,4-oxadiazole-2-thione derivative's crystal structure was analyzed, revealing conformational details and the presence of a disordered thiophene ring. []

Properties

Product Name

3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

IUPAC Name

3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C20H20ClN3O2/c1-14-22-23-19(26-14)13-24(2)20(25)12-18(15-7-4-3-5-8-15)16-9-6-10-17(21)11-16/h3-11,18H,12-13H2,1-2H3

InChI Key

UYAUFTHYKUSOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.